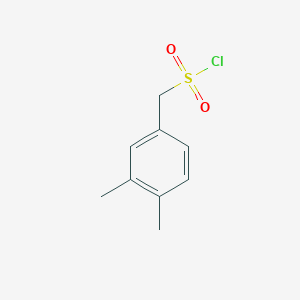

(3,4-Dimethylphenyl)methanesulfonyl chloride

CAS No.: 1000350-12-8

Cat. No.: VC3352840

Molecular Formula: C9H11ClO2S

Molecular Weight: 218.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1000350-12-8 |

|---|---|

| Molecular Formula | C9H11ClO2S |

| Molecular Weight | 218.7 g/mol |

| IUPAC Name | (3,4-dimethylphenyl)methanesulfonyl chloride |

| Standard InChI | InChI=1S/C9H11ClO2S/c1-7-3-4-9(5-8(7)2)6-13(10,11)12/h3-5H,6H2,1-2H3 |

| Standard InChI Key | TZWXEACSEOFCPJ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)CS(=O)(=O)Cl)C |

| Canonical SMILES | CC1=C(C=C(C=C1)CS(=O)(=O)Cl)C |

Introduction

Chemical Properties

Basic Structural Information

(3,4-Dimethylphenyl)methanesulfonyl chloride possesses a distinctive chemical structure consisting of a 3,4-dimethylphenyl group attached to a methanesulfonyl chloride moiety. The compound is characterized by the following physicochemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₁ClO₂S |

| Molecular Weight | 218.70000 g/mol |

| CAS Number | 1000350-12-8 |

| Exact Mass | 218.01700 |

| Synonyms | 3,4-Dimethylbenzylsulfonyl chloride, [(3,4-dimethylphenyl)methyl]chlorosulfone |

The molecular structure features a benzene ring with methyl groups at the 3 and 4 positions, connected to a methanesulfonyl chloride group (−SO₂Cl) .

Physical Properties

While specific physical data for (3,4-dimethylphenyl)methanesulfonyl chloride is limited in the available literature, some properties can be inferred based on its structure and comparison with related compounds:

| Physical Property | Value |

|---|---|

| Physical State | Likely a colorless to pale yellow liquid or solid |

| Density | Not available (N/A) |

| Boiling Point | Not available (N/A) |

| Melting Point | Not available (N/A) |

| LogP | 3.45280 |

| Polar Surface Area (PSA) | 42.52000 |

The compound is expected to be soluble in polar organic solvents such as dichloromethane, chloroform, and acetone, with limited solubility in water due to its hydrophobic 3,4-dimethylphenyl group . Like other sulfonyl chlorides, it would be susceptible to hydrolysis in the presence of water.

Synthesis Methods

Process Considerations

The preparation of sulfonyl chlorides typically requires careful control of reaction conditions. Based on the continuous process developed for methanesulfonyl chloride, several key process parameters may be important:

-

Temperature control: Reactions are typically conducted at elevated temperatures (40-75°C) to ensure proper conversion .

-

Reaction medium: An appropriate reaction medium, such as saturated aqueous hydrochloric acid, may serve to moderate the heat of reaction .

-

Separation techniques: Post-reaction, cooling and phase separation are employed to isolate the product, with the denser sulfonyl chloride layer typically separating from the aqueous phase .

-

Purification: The crude product would likely require purification under reduced pressure to remove volatiles and achieve high purity (>99%) .

Analytical Characterization

Spectroscopic Analysis

For comprehensive characterization of (3,4-dimethylphenyl)methanesulfonyl chloride, several spectroscopic techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy:

-

Strong absorption bands would be expected for the S=O stretching vibrations (typically around 1350-1150 cm⁻¹).

-

The S-Cl bond would show characteristic absorption in the fingerprint region.

-

-

Mass Spectrometry:

-

Would confirm the molecular weight and provide fragmentation patterns characteristic of the compound's structure.

-

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) methods similar to those developed for methanesulfonyl chloride could be adapted for the analysis of (3,4-dimethylphenyl)methanesulfonyl chloride:

-

The stability of the compound in analytical solutions would need to be established, as demonstrated in stability tests for methanesulfonyl chloride, which showed good stability for at least 24 hours .

-

Appropriate derivatization reagents might be necessary to enhance detection and quantification .

-

Recovery experiments would be critical to validate analytical methods, with expected recovery rates potentially similar to the approximately 89.3% observed for methanesulfonyl chloride in industrial waste analysis .

Reactivity and Applications

General Reactivity

As a sulfonyl chloride, (3,4-dimethylphenyl)methanesulfonyl chloride would be expected to exhibit characteristic reactivity patterns:

-

Electrophilic character: The compound would function as an electrophile, serving as a source of the "(3,4-dimethylphenyl)CH₂SO₂⁺" synthon in various reactions .

-

Reactivity with nucleophiles: It would react readily with:

-

Potential for elimination reactions: Under basic conditions, it might undergo E1cb elimination to generate a reactive sulfene intermediate, similar to the behavior observed with methanesulfonyl chloride .

Synthetic Applications

The compound could serve valuable roles in organic synthesis:

-

Formation of sulfonate esters:

-

Preparation of sulfonamides:

-

Reaction with amines would produce sulfonamides, which are important structural elements in many pharmaceuticals.

-

-

Pharmaceutical applications:

-

The 3,4-dimethylphenyl moiety could confer specific biological properties when incorporated into drug candidates.

-

In a study of dithiocarbamates with piperazine units, 3,4-dimethylphenyl derivatives showed notable biological activity, with cell viability of 47.94 ± 1.57% at 100 μg/mL concentration, suggesting potential applications for compounds containing this structural element .

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume